6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-1-isopropyl-N-(3-methyl-2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is 335.17461031 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within this chemical class are synthesized through various organic synthesis methods, including Friedländer condensation, cycloaddition reactions, and reactions involving carboxamides and aromatic aldehydes. These synthesis methods are crucial for creating derivatives with potential biological activities. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the structure-activity relationship essential for developing therapeutic agents (Rahmouni et al., 2016).
Anticancer Activity
The anticancer properties of pyrazolopyrimidines derivatives highlight their potential as therapeutic agents. These compounds have been screened for cytotoxic activities against various cancer cell lines, providing valuable insights into their potential use in cancer treatment. The exploration of these compounds' structure-activity relationships helps identify the most effective derivatives for further development (Rahmouni et al., 2016).
Anti-5-Lipoxygenase Activity
The inhibition of 5-lipoxygenase is a crucial target for treating inflammatory diseases. Some derivatives exhibit significant 5-lipoxygenase inhibition activities, suggesting their potential as anti-inflammatory agents. Understanding these compounds' inhibitory mechanisms can lead to new therapies for diseases where inflammation plays a key role (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrazolopyridine derivatives have also been explored for their antimicrobial and antifungal properties, offering a pathway to new infection-fighting drugs. The synthesis and screening of these compounds against various pathogens provide critical data for developing new antimicrobial agents (Panda et al., 2011).
Properties
IUPAC Name |
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-11(2)24-18-15(10-21-24)14(9-16(22-18)13-6-7-13)19(25)23-17-12(3)5-4-8-20-17/h4-5,8-11,13H,6-7H2,1-3H3,(H,20,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAIDGYXUXDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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